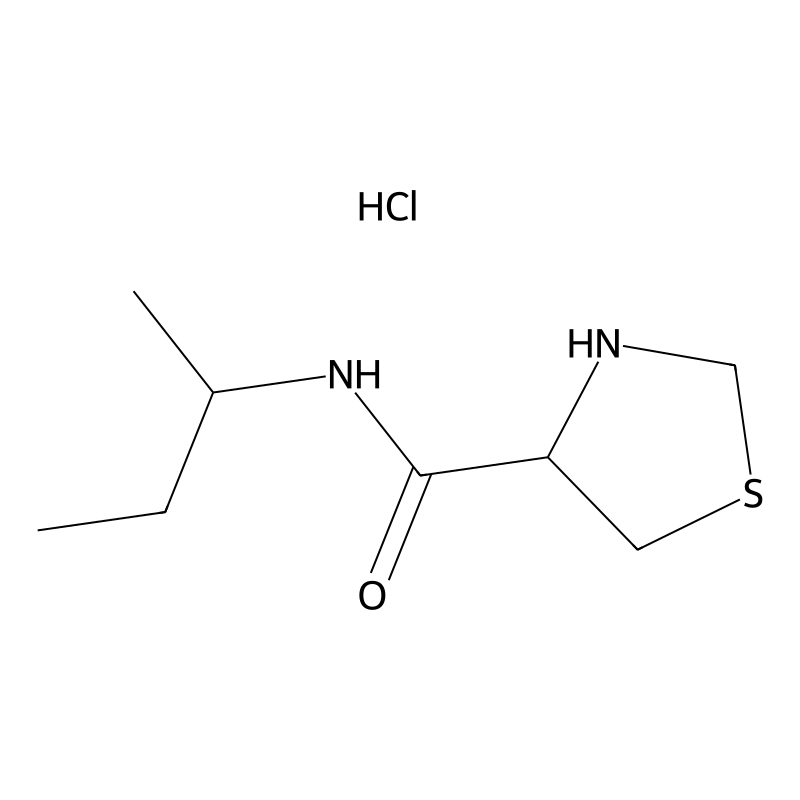

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Drug Discovery: The thiazolidine ring structure is present in several FDA-approved medications, including thiazolidinediones used for treating type 2 diabetes PubChem: N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride: . N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride might be a candidate for investigating new medications with similar or entirely different therapeutic targets.

- Material Science: The combination of a functional group like a carboxylic acid amide and a heterocyclic ring system like thiazolidine suggests potential for N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride to be explored in material science applications. However, more research is needed to determine its specific properties and potential uses.

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 224.75 g/mol. It is categorized as a thiazolidine derivative due to the presence of the thiazolidine ring structure, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is typically encountered in its hydrochloride salt form, enhancing its solubility and stability for various applications. The compound's CAS number is 1251923-01-9, and it is noted for its potential biological activities and applications in medicinal chemistry .

The chemical behavior of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride can be explored through various reactions typical of thiazolidine derivatives. These reactions may include:

- Nucleophilic Substitution: The amide group can undergo nucleophilic attack, leading to the formation of new amines or other derivatives.

- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

- Cyclization Reactions: The thiazolidine ring can participate in further cyclization reactions, potentially forming more complex structures.

These reactions are essential for modifying the compound for specific biological or chemical applications.

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride has been studied for its pharmacological properties. Preliminary investigations suggest that it may exhibit:

- Antimicrobial Activity: Some studies indicate that thiazolidine derivatives possess antibacterial properties, which could be relevant in developing new antibiotics.

- Anti-inflammatory Effects: Compounds with similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.

- Antidiabetic Properties: Thiazolidines are often investigated for their role in glucose metabolism and insulin sensitivity, suggesting possible applications in diabetes management.

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound.

The synthesis of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride typically involves multi-step organic synthesis techniques:

- Formation of Thiazolidine Ring: Starting materials such as β-amino acids or thioureas are reacted with appropriate aldehydes or ketones to form the thiazolidine structure.

- Carboxamide Formation: The introduction of the carboxamide functional group can be achieved through acylation reactions using acyl chlorides or anhydrides.

- Hydrochloride Salt Formation: The final step often involves reacting the base form of the compound with hydrochloric acid to produce the hydrochloride salt.

These methods can vary based on desired yield and purity levels .

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs aimed at treating infections or metabolic disorders.

- Chemical Research: As a versatile scaffold, it can be used in synthetic chemistry to develop new compounds with varied functionalities.

- Biological Studies: Researchers may utilize this compound to study mechanisms of action related to thiazolidines in biological systems.

Interaction studies involving N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride often focus on its binding affinity and interactions with biological targets such as enzymes or receptors. These studies help elucidate:

- Mechanism of Action: Understanding how this compound interacts at the molecular level can provide insights into its therapeutic potential.

- Synergistic Effects: Investigating combinations with other drugs may reveal enhanced efficacy against specific diseases.

Such studies are crucial for optimizing therapeutic strategies involving this compound.

Several compounds share structural similarities with N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride. Here are a few notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(propyl)-1,3-thiazolidine-4-carboxamide | 1251923-01-X | Similar thiazolidine structure; potential anti-inflammatory properties. |

| N-(pentyl)-1,3-thiazolidine-4-carboxamide | 1251923-01-Y | Longer alkyl chain; studied for metabolic effects. |

| N-(ethyl)-1,3-thiazolidine-4-carboxamide | 1251923-01-Z | Shorter alkyl chain; explored for antimicrobial activity. |

The uniqueness of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride lies in its specific alkyl substitution pattern (butan-2-yl), which may influence its solubility, stability, and biological activity compared to other derivatives .

Condensation Reactions Using L-cysteine Derivatives

The synthesis of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride begins with the fundamental condensation reaction between L-cysteine derivatives and appropriate aldehydes to form the thiazolidine ring system [1] [2]. The formation of thiazolidine rings through the reaction of L-cysteine with carbonyl compounds represents a well-established synthetic pathway that proceeds through nucleophilic addition followed by cyclization [3] [4].

The condensation reaction typically involves L-cysteine hydrochloride monohydrate reacting with substituted benzaldehydes in the presence of sodium bicarbonate [2]. This reaction is processed at room temperature, leading to the formation of 2-(substituted phenyl) thiazolidine-4-carboxylic acids [2]. The reaction time ranges from 3 hours to 12 hours, with yields varying from 40 to 90% depending on the specific aldehyde substrate used [2].

The mechanistic pathway for thiazolidine ring formation has been extensively studied and is suggested to occur through a Schiff base intermediate resulting from the carbonyl and aminothiol precursors [5]. An alternative mechanism involves nucleophilic attack by the sulfur atom on the carbon of the carbonyl group to form a sulfonium ion intermediate, followed by cyclization [5]. Recent mechanistic studies indicate that the hemithioacetal intermediate is formed first, followed by intramolecular cyclization to yield the thiazolidine ring [5].

The stability of thiazolidine products under physiological conditions has been a subject of considerable research interest [6]. Contrary to earlier beliefs that thiazolidine formation requires acidic conditions and produces unstable products under neutral conditions, recent studies demonstrate that the reaction between aliphatic aldehydes and 1,2-aminothiols is fast and efficient at a broad range of pH values (pH 5-9) [6]. Complete conversion to the thiazolidine product occurs within 5 minutes at physiological pH, with the products showing remarkable stability over extended periods [6].

| Reaction Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Temperature | Room temperature (25°C) | 40-90% | [2] |

| pH | 5.0-9.0 | >95% conversion | [6] |

| Reaction time | 3-12 hours | Variable | [2] |

| Base | Sodium bicarbonate | Standard | [2] |

The synthesis can be further optimized through continuous-flow methods, which allow for shortened reaction times and increased yields [7]. Continuous-flow synthesis of thiazolidine libraries has been demonstrated to achieve excellent yields (80-100%) and purities (>95%) while enabling high-throughput synthesis at a rate of 6 compounds per hour [7].

Carboxamide Formation via EDC/HOBt Coupling

The formation of the carboxamide bond in N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride is achieved through the widely employed EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) coupling methodology [1] [8] [9]. This coupling strategy represents one of the most reliable methods for amide bond formation, particularly effective for electron-deficient amines and functionalized carboxylic acids [9].

The EDC/HOBt coupling mechanism proceeds through the initial formation of an O-acylisourea intermediate when the carboxylic acid reacts with EDC [8] [10]. The rate-determining step is the reaction between the carboxylic acid and EDC to give the corresponding O-acylisourea, with reaction rates being independent of HOBt concentration [8]. The subsequent catalytic cycle involves the reaction of the O-acylisourea with HOBt to give the HOBt ester, which then reacts with the amine to give the desired amide with regeneration of HOBt [8] [10].

Kinetic studies have revealed that the reaction between the carboxylate group and doubly protonated EDC has a rate constant of 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C in non-aqueous solvents, representing approximately 10⁵ times higher reactivity than similar rate constants measured in water [8]. The pH dependence of the observed rate constants for O-acylisourea formation is consistent with a second-order reaction between doubly protonated EDC and the carboxylate group [8].

For the specific synthesis of thiazolidine carboxamides, the coupling reaction typically employs equimolar amounts of the thiazolidine-4-carboxylic acid derivative and the desired amine (butan-2-ylamine), with 1.1 equivalents of EDC and HOBt [1] [11]. The reaction is commonly performed in dichloromethane or dimethylformamide as the solvent, with the addition of a tertiary amine base such as diisopropylethylamine [9] [12].

| Reagent | Equivalents | Function | Reference |

|---|---|---|---|

| EDC | 1.1 | Coupling agent | [9] |

| HOBt | 1.1 | Activation | [9] |

| DIPEA | 2.1 | Base | [12] |

| Solvent | - | DMF or DCM | [11] |

Recent developments in EDC/HOBt coupling methodology have introduced the use of DMAP (4-dimethylaminopyridine) as an additional catalyst, particularly beneficial for coupling reactions involving electron-deficient amines [9]. The use of 1 equivalent of EDC and 1 equivalent of DMAP, along with a catalytic amount of HOBt and DIPEA, has been shown to provide optimal results for challenging amide couplings [9].

The efficiency of the EDC/HOBt coupling system can be further enhanced through ultrasound acceleration, which significantly reduces reaction times while maintaining high yields [12]. Ultrasound-accelerated amide coupling reactions directed toward thiazolidine derivatives have demonstrated completion times of 30-40 minutes with yields ranging from 90-94% [12].

Hydrochloride Salt Crystallization Techniques

The formation of the hydrochloride salt of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide involves specific crystallization techniques designed to optimize purity, stability, and handling properties [13] [14]. Hydrochloride salt formation is a widely employed strategy in pharmaceutical chemistry to improve the solubility, stability, and bioavailability of basic compounds [14] [15].

The crystallization process typically begins with the dissolution of the free base form of the thiazolidine carboxamide in an appropriate organic solvent, followed by the controlled addition of hydrochloric acid [16] [14]. The choice of solvent system significantly influences the crystal morphology, polymorphic form, and overall quality of the resulting hydrochloride salt [13] [15].

Common crystallization methods for hydrochloride salts include thermal crystallization, anti-solvent precipitation, slow evaporation, and slurry conversion [15]. For thiazolidine derivatives, the anti-solvent method has proven particularly effective, where the compound dissolved in a polar solvent is treated with hydrochloric acid, followed by the addition of a less polar anti-solvent to induce precipitation [16].

The crystallization conditions must be carefully controlled to ensure consistent crystal form and purity [13] [15]. Parameters such as temperature, concentration, pH, ionic strength, and crystallization rate all influence the final crystal characteristics [15]. Typically, the reaction mixture is cooled to room temperature following the addition of hydrochloric acid, and cold water is added to facilitate precipitation [16].

| Crystallization Parameter | Typical Range | Impact | Reference |

|---|---|---|---|

| Temperature | 0-25°C | Crystal morphology | [16] |

| HCl concentration | 1-2 M | Salt formation | [16] |

| pH | 1-3 | Protonation efficiency | [15] |

| Cooling rate | Controlled | Crystal size | [13] |

The characterization of hydrochloride salts involves multiple analytical techniques including X-ray powder diffraction, which provides information about crystallinity and polymorphic form [15]. Infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance spectroscopy provide detailed information about the interaction between the parent compound and the chloride counterion [15]. Thermal analysis methods such as differential scanning calorimetry are employed to determine melting point and enthalpy of fusion, properties that are crucial for predicting solubility and stability [15].

The stability of hydrochloride salts under various conditions has been extensively studied [17]. Crystal structure analysis reveals that the molecular packing and hydrogen bonding patterns in hydrochloride salts contribute significantly to their stability and physicochemical properties [17]. The presence of chloride ions creates specific intermolecular interactions that stabilize the crystal lattice and influence dissolution behavior [17].

Comparative Analysis of Protecting Group Strategies

The synthesis of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride requires careful consideration of protecting group strategies to ensure selective transformations and maintain the integrity of sensitive functional groups throughout the synthetic sequence [18] [19]. The choice of protecting groups represents one of the decisive factors in the successful realization of complex synthetic projects [18].

The most commonly employed protecting group strategies for thiazolidine synthesis involve the protection of the amino group using carbamate-based protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) [20] [21] [22]. Each protecting group system offers distinct advantages and limitations depending on the specific synthetic requirements and reaction conditions [23].

The Boc protecting group is particularly favored for thiazolidine synthesis due to its stability under basic conditions and facile removal under acidic conditions using trifluoroacetic acid [20] [22]. Boc-protected thiazolidine derivatives demonstrate excellent stability during EDC/HOBt coupling reactions and can be selectively deprotected without affecting other functional groups [24] [22]. The Boc group introduction is typically achieved using di-tert-butyl dicarbonate in the presence of a base, with the protection reaction driven to completion by the formation of carbon dioxide [23].

In contrast, benzyl-based protecting groups such as benzyloxycarbonyl (Cbz) offer orthogonal deprotection conditions through hydrogenolysis using palladium catalysts [21] [19]. This approach is particularly valuable when acid-labile groups are present in the molecule, as the benzyl group can be removed under neutral conditions without affecting acid-sensitive functionalities [19].

| Protecting Group | Installation Conditions | Removal Conditions | Stability | Reference |

|---|---|---|---|---|

| Boc | (Boc)₂O, base | TFA, DCM | Basic stable | [22] |

| Cbz | Cbz-Cl, base | H₂, Pd/C | Acid stable | [21] |

| Fmoc | Fmoc-Cl, base | Piperidine | Mild basic | [21] |

| Benzyl | BnBr, base | H₂, Pd/C | Acid stable | [22] |

The temporal stability of thiazolidine-based protecting groups under various reaction conditions has been extensively evaluated [25]. Thiazolidine-based cysteine pseudoproline dipeptides, initially described as highly stable to trifluoroacetic acid and requiring harsh acids for removal, have been shown to exhibit markedly different behavior with deprotection times as short as 1 hour under optimized conditions [25].

Recent developments in protecting group strategies have focused on safety-catch protecting groups that remain stable under standard reaction conditions but can be activated for removal under specific circumstances [22]. Sulfinyl-containing moieties represent an innovative approach, being fully stable to trifluoroacetic acid used for Boc group removal but readily reduced to corresponding sulfide derivatives that are labile in the presence of trifluoroacetic acid [22].

The orthogonality concept is crucial in multi-step thiazolidine synthesis, where multiple protecting groups must be selectively removed without affecting other protected functionalities [23]. Amine protecting groups such as Boc, Fmoc, Cbz, and Alloc can be orthogonally removed using acids, bases, hydrogenolysis, or transition metal catalysis, respectively, with each group remaining intact under the other reaction conditions [23].

Sequence

Dates

Explore Compound Types